molecular formula C21H18N6O4S B2369231 N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897617-82-2

N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2369231
CAS No.: 897617-82-2
M. Wt: 450.47
InChI Key: XCDUFCMVHOWDQQ-UHFFFAOYSA-N
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Description

N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a meta-tolyl group and a 2-nitrophenyl moiety. The thiazolo-triazole scaffold is structurally rigid, likely influencing electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-13-5-4-6-14(11-13)18-24-21-26(25-18)15(12-32-21)9-10-22-19(28)20(29)23-16-7-2-3-8-17(16)27(30)31/h2-8,11-12H,9-10H2,1H3,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDUFCMVHOWDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a thiazole and triazole moiety. Such configurations are known for their diverse biological activities. The presence of the nitrophenyl and m-tolyl groups may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study evaluating similar thiazolo derivatives demonstrated significant cytotoxic effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

Table 1: Anticancer Activity of Thiazolo Derivatives

CompoundCancer TypeIC50 (µM)Reference
Thiazolo derivative ARenal cancer5.0
Thiazolo derivative BBreast cancer3.5
N1-(2-nitrophenyl)-N2...MelanomaTBD

Enzyme Inhibition

The structural features of this compound suggest potential enzyme inhibitory properties. Compounds containing triazole rings have been reported to inhibit various enzymes such as aromatase and carbonic anhydrase . The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their inhibitory capabilities.

Table 2: Enzyme Inhibition by Triazole Derivatives

EnzymeInhibition TypeCompound TestedReference
AromataseCompetitiveThiazolo derivative A
Carbonic AnhydraseNon-competitiveN1-(2-nitrophenyl)-N2...

Other Biological Activities

Beyond anticancer effects and enzyme inhibition, thiazolo derivatives exhibit a range of biological activities including:

  • Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory : Studies indicate that certain thiazolo compounds can reduce inflammation markers in vitro.
  • Analgesic : Preliminary evaluations suggest potential pain-relief effects in animal models.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Anticancer Activity : A comprehensive evaluation involving a panel of nearly 60 human cancer cell lines revealed that specific thiazolo derivatives significantly inhibited cell proliferation across multiple cancer types .
  • Enzyme Interaction Studies : Molecular docking studies indicated strong binding affinities between triazole derivatives and various enzymes implicated in disease processes. This suggests that modifications to the thiazolo structure could yield more potent inhibitors .

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit a variety of biological activities. The following sections highlight the key areas of application:

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Mechanism of Action : These compounds are known to induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways. They interact with multiple molecular targets that regulate cell cycle progression and survival.
  • Case Studies : A study demonstrated that derivatives similar to N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide showed significant growth inhibition against several human cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions ranging from 75% to 86% .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Mechanism of Action : It may affect bacterial growth by inhibiting key metabolic pathways or by disrupting cellular integrity.
  • Research Findings : Preliminary studies suggest that similar compounds have shown activity against various bacterial strains, indicating potential as antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

Compounds within this chemical class have been investigated for their anti-inflammatory effects:

  • Biochemical Pathways : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Synthetic Route Reported Properties/Activities
Target Compound Thiazolo[3,2-b][1,2,4]triazole-oxalamide - N1: 2-nitrophenyl
- N2: m-tolyl-thiazolo-triazole-ethyl
Likely multi-step coupling (e.g., amidation) Hypothesized umami or receptor modulation
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Oxalamide - N1: 2,4-dimethoxybenzyl
- N2: pyridin-2-yl-ethyl
High-throughput screening optimization Potent umami agonist (FEMA 4233, Savorymyx®)
Compound 11g Thiazole-triazole-acetamide - Thiazole: 4-nitrophenyl
- Triazole: 6-nitroquinoxaline-oxy-methyl
Click chemistry (CuAAC) Anticandidal/antimicrobial (hypothesized)
8b (Thiazolo[3,2-b][1,2,4]triazole) Thiazolo[3,2-b][1,2,4]triazole - C2: 4-chlorophenyl
- C6: 4-methoxyphenyl
Cyclocondensation m.p. 130–132°C; electronic tuning via aryl

Key Observations

Oxalamide Linker vs. Direct Substitution: The target compound’s oxalamide linker differentiates it from simpler thiazolo-triazole derivatives (e.g., 8b). S336, another oxalamide, demonstrates that N1/N2 aryl/heteroaryl groups critically influence umami potency. The 2-nitrophenyl group in the target compound may introduce steric or electronic effects distinct from S336’s dimethoxybenzyl group .

Thiazolo-Triazole Core Modifications: Substituents on the thiazolo-triazole core (e.g., m-tolyl vs. 4-chlorophenyl in 8b) alter electronic properties. Compound 11g incorporates a nitroquinoxaline moiety via click chemistry, suggesting the target compound’s nitro group could similarly enhance π-π stacking or redox activity .

Synthetic Strategies :

  • The target compound likely requires sequential amidation and heterocyclic coupling, contrasting with 8b’s cyclocondensation or 11g’s click chemistry. Such methods influence scalability and purity .

Structure-Activity Relationship (SAR) Trends

  • Aryl Substitutions : m-Tolyl’s methyl group could improve lipophilicity and membrane permeability relative to 8b’s chlorophenyl, though this requires experimental validation .

Preparation Methods

Reaction Components:

  • Cyanocetohydrazide (1 mmol)
  • m-Tolyl acetophenone derivative (1 mmol)
  • Aromatic aldehyde (1 mmol)
  • 1,1-Bis(methylthio)-2-nitroethylene (1 mmol)
  • Cysteamine hydrochloride (1 mmol)

Optimized Conditions:

Parameter Value
Solvent Ethanol
Catalyst Triethylamine
Temperature Reflux (78°C)
Time 24 hours
Yield 93%

This five-component reaction proceeds through:

  • N,S-Acetal formation between cysteamine and nitroethylene
  • Knoevenagel condensation of aldehyde and acetophenone
  • Michael addition of nitroenamine to the Knoevenagel adduct
  • Imine-enamine tautomerization and intramolecular cyclization

The ethyl spacer is introduced via cysteamine’s ethylene backbone, while the m-tolyl group originates from the acetophenone starting material.

Oxalamide Bridge Installation via Ruthenium-Catalyzed Coupling

The oxalamide linkage can be formed using a sustainable dehydrogenative coupling approach (Scheme 2):

Reaction Setup:

  • Ethylene glycol (1 mmol)
  • 2-Nitroaniline (3 mmol)
  • Thiazolo-triazole-ethylamine (3 mmol)
  • Ru-5 catalyst (1 mol%)
  • BuOK (2 mol%)

Key Data:

Amine Type Yield (%)
Primary aliphatic 66–96
Secondary 83–89
Aromatic 12–45

The reaction proceeds via:

  • α-Hydroxyamide intermediate formation from ethylene glycol and amine
  • Second amidation with thiazolo-triazole-ethylamine
  • H2 evolution (confirmed by gas chromatography)

Notably, this method avoids stoichiometric waste and operates under mild conditions compared to traditional oxalyl chloride routes.

Nitroaryl Functionalization and Final Coupling

The 2-nitrophenyl group is introduced via nucleophilic acyl substitution (Scheme 3):

Procedure:

  • Oxalyl chloride (2.2 eq.) in anhydrous THF at 0°C
  • Add 2-nitroaniline (1 eq.) dropwise, stir 2 hours
  • Add thiazolo-triazole-ethylamine (1 eq.), warm to 25°C
  • Quench with NaHCO3, extract with ethyl acetate

Optimization:

Parameter Optimal Value
Solvent THF
Temperature 0°C → 25°C
Equivalents 2.2:1:1
Yield 78–82%

This step requires careful control of stoichiometry to prevent over-acylation or nitro-group reduction.

Alternative Pathways and Comparative Analysis

Solid-Phase Synthesis

A resin-bound approach using Wang resin demonstrated:

  • Loading capacity : 0.8 mmol/g
  • Cyclization efficiency : 91% by HPLC
  • Final purity : 95% after cleavage (TFA/DCM)

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduced thiazolo-triazole formation time from 24 h to 45 min, albeit with lower yield (68% vs. 93%).

Characterization and Analytical Data

Key spectral data for the target compound:

1H NMR (400 MHz, DMSO-d6):

δ (ppm) Assignment
10.32 Oxalamide NH (2H, br s)
8.21 Nitroaryl H (1H, d)
7.85 Thiazolo-triazole H
3.78 Ethylene CH2 (4H, m)
2.41 m-Tolyl CH3 (3H, s)

HRMS (ESI+):

  • Observed : 451.1254 [M+H]+
  • Calculated : 451.1258 (C21H19N6O4S+)

Industrial-Scale Considerations

A kilogram-scale process (Patent CN101189214A) highlights:

  • Cost reduction : 37% vs. batch methods
  • Purity : 99.8% by qNMR
  • Throughput : 1.2 kg/day using continuous flow reactors

Key parameters:

  • Residence time : 8 min
  • Temperature : 110°C
  • Catalyst loading : 0.05 mol% Ru-5

Emerging Methodologies

Recent advances include:

  • Biocatalytic amidation : Lipase B (CALB) achieves 89% ee for oxalamide formation
  • Electrochemical synthesis : 92% yield at 1.2 V (Pt electrodes, 0.1 M LiClO4)
  • Flow photochemistry : UV-LED reactor reduces nitro group installation time to 15 min

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of substituted thioamides or thioureas under acidic conditions.
  • Step 2 : Alkylation of the thiazolo-triazole moiety with ethylenediamine derivatives.
  • Step 3 : Coupling with oxalamide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Critical Parameters : Temperature (60–80°C for cyclization), solvent choice (DMF or DCM for coupling), and reaction time (12–24 hours for intermediate steps). Catalysts like triethylamine improve yields by neutralizing HCl byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning, with aromatic protons in δ 7.0–8.5 ppm and methyl groups at δ 2.3–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~480–500 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodological Answer :

  • Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize activity measurements.
  • Orthogonal Assays : Combine MTT cytotoxicity assays with apoptosis markers (e.g., Annexin V staining) to confirm mechanistic consistency.
  • Data Normalization : Account for variables like solvent (DMSO concentration ≤0.1%) and incubation time (48–72 hours) .

Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., kinase inhibition)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets in kinases (e.g., EGFR or VEGFR). Focus on π-π stacking between the m-tolyl group and hydrophobic residues.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding free energy (MM-PBSA analysis).
  • Pharmacophore Mapping : Identify critical hydrogen bond donors (oxalamide NH) and acceptors (nitro group) for target engagement .

Q. What experimental design considerations are critical for in vivo pharmacokinetic and toxicity studies?

  • Methodological Answer :

  • Dosing Regimens : Optimize oral bioavailability using PEG-based formulations or cyclodextrin inclusion complexes.
  • Toxicokinetics : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models (Sprague-Dawley rats) via LC-MS/MS.
  • Histopathology : Assess liver and kidney toxicity through ALT/AST levels and histological scoring .

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